molecular formula C16H11BrClNO B3036489 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile CAS No. 344281-57-8

4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile

Cat. No. B3036489
CAS RN: 344281-57-8
M. Wt: 348.62 g/mol
InChI Key: YLDUJEAVNSGVLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a bromophenyl group with a chlorophenyl group, possibly through a cross-coupling reaction such as the Suzuki-Miyaura or Stille reaction. The nitrile and ketone functionalities could be introduced through various methods, such as nitrile addition or oxidation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a polar nitrile group, and a polar carbonyl group (from the ketone). The bromine and chlorine atoms would also add significant weight to the molecule .


Chemical Reactions Analysis

The compound could undergo various chemical reactions due to the presence of the nitrile, ketone, and halogenated phenyl groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, or it could participate in nucleophilic addition reactions. The ketone could undergo reactions such as nucleophilic addition or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrile and ketone groups could increase its polarity, potentially affecting its solubility in various solvents. The bromine and chlorine atoms would likely make the compound denser than similar compounds without halogens .

Scientific Research Applications

Synthesis of Novel Heterocycles

  • Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines Synthesis : 4-Phenyl-3-oxobutanenitrile, a derivative closely related to 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile, is a versatile starting material for synthesizing polyfunctionally substituted heterocycles, including Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines (Khalik, 1997).

Optoelectronic and Charge Transport Properties

  • Hydroquinoline Derivatives Study : Research on similar compounds to 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile demonstrates their potential as efficient multifunctional materials, with applications in optoelectronics and charge transport due to their promising structural, electronic, and optical properties (Irfan et al., 2020).

Radiation Protection in Medical Oncology

  • Radiation Protection Features of Mannich Bases : Some derivatives, particularly those with a 4-bromophenyl component, have shown potential in photon and particle radiation protection, which could be significant in medical oncology and nuclear medicine (Yılmaz et al., 2020).

Molecular Structure Analysis

  • Crystallographic Studies of Carbonitrile Derivatives : Crystallographic analysis of various carbonitrile derivatives, similar in structure to 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile, has provided insights into molecular interactions and stability, which are essential for understanding their potential applications in drug design and material science (Swamy et al., 2020).

Nonlinear Optical Properties

  • Linear and Nonlinear Optical Properties : Chalcone derivatives, structurally similar to 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile, have been studied for their linear and nonlinear optical properties, indicating potential use in semiconductor devices (Shkir et al., 2019).

Safety And Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity and the nature of its breakdown products. The presence of the bromine and chlorine atoms suggests that it could be hazardous if ingested or inhaled, and it could potentially be harmful to the environment .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as organic synthesis or medicinal chemistry. Studies could also be conducted to further investigate its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

4-(4-bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClNO/c17-14-5-1-12(2-6-14)16(20)9-13(10-19)11-3-7-15(18)8-4-11/h1-8,13H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDUJEAVNSGVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Br)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217873
Record name 4-Bromo-α-(4-chlorophenyl)-γ-oxobenzenebutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile

CAS RN

344281-57-8
Record name 4-Bromo-α-(4-chlorophenyl)-γ-oxobenzenebutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344281-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-α-(4-chlorophenyl)-γ-oxobenzenebutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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